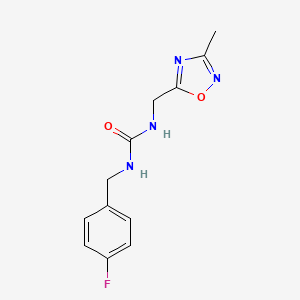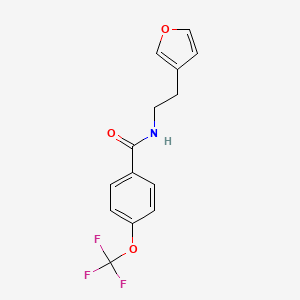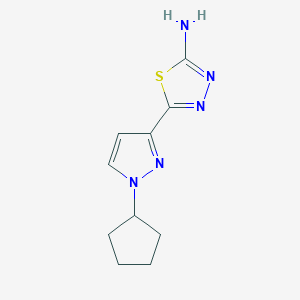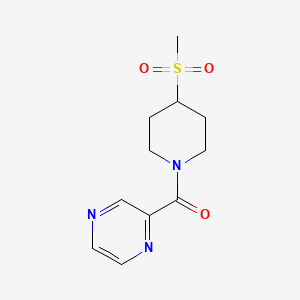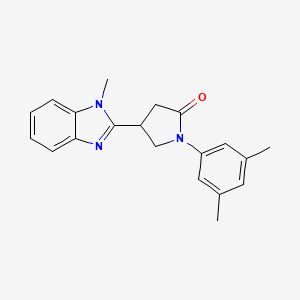
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane" is a chemically synthesized molecule that appears to be related to the class of 1,4-diazepines. These compounds are of interest due to their potential biological activities and their unique structural features, which include a seven-membered diazepine ring. The synthesis and study of such compounds can lead to the development of new pharmaceuticals and materials with specific properties.
Synthesis Analysis
The synthesis of 1,4-diazepines can be achieved through various methods, including the aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates, as described in one of the papers . This method allows for the sequential migration of sulfonyl groups, which is a key step in the formation of C-sulfonylated 1,4-diazepines. Another approach involves the use of diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride, which can act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds . This reagent is particularly noteworthy due to its stability, ease of preparation, and cost-effectiveness.
Molecular Structure Analysis
The molecular structure of 1,4-diazepines is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The sulfonyl groups attached to the imidazole and phenyl moieties in the compound of interest suggest a complex molecular architecture that could influence its reactivity and interaction with biological targets. The synthesis of related compounds involves the formation of novel β-diketones/β-ketoesters, which are then reacted with ethylenediamine to form the diazepine ring .
Chemical Reactions Analysis
The chemical reactivity of 1,4-diazepines is influenced by the functional groups attached to the diazepine core. The presence of sulfonyl groups can lead to various chemical transformations, including migration reactions that are pivotal in the synthesis of these compounds . The use of diazotransfer reagents also opens up possibilities for the introduction of azide groups, which can be further manipulated in synthetic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane" are not detailed in the provided papers, the properties of 1,4-diazepines, in general, can be inferred. These compounds typically exhibit a range of biological activities, and their physical properties such as solubility, melting point, and stability are influenced by the nature of the substituents on the diazepine ring. The stability of the diazotransfer reagent used in the synthesis of such compounds is also a critical factor, with the hydrogen sulfate salt being preferred due to its enhanced stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Impurities
The novel synthesis of related compounds like omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors have been a critical area of research. The process involves the synthesis of 5-methoxy thiobenzimidazole leading to the formation of an ester, which is then coupled with a Grignard reagent. This synthesis process is noted for its efficiency, yielding pharmaceutical impurities that can be used as standard impurities for further studies in various aspects (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Synthesis of Key Intermediates
Research has also focused on the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of materials such as flurbiprofen. The development of practical, pilot-scale methods for the preparation of these intermediates from readily available precursors has been a significant contribution to the field, despite the challenges associated with the use of certain reagents (Qiu, Gu, Zhang, & Xu, 2009).
Mechanism of Bond Cleavage
The mechanism of bond cleavage, especially in compounds like lignin, has been extensively studied. Understanding these mechanisms is crucial for applications in fields like biochemistry and material science. The findings from these studies provide insights into the reactivity and stability of various chemical bonds under different conditions (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O5S2/c1-13-19-17(12-20(13)2)29(25,26)22-8-4-7-21(9-10-22)28(23,24)16-11-14(18)5-6-15(16)27-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOIGEBYHCWCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


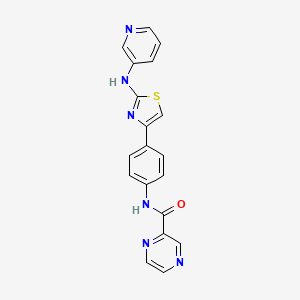
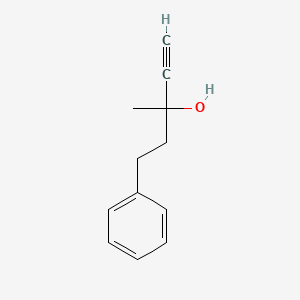
![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)
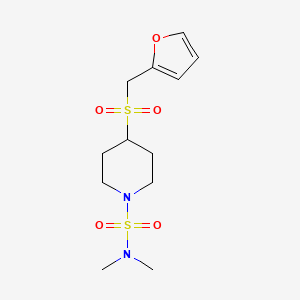
![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)


